molecular formula C7H12ClN3O2 B1326447 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride CAS No. 1046079-35-9

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride

Cat. No.: B1326447
CAS No.: 1046079-35-9
M. Wt: 205.64 g/mol
InChI Key: XIYYNNHQVKXBLL-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride is a heterocyclic compound that features a piperidine ring attached to an oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine-4-carboxylic acid hydrazide with carbon disulfide, followed by cyclization with an appropriate reagent to form the oxadiazole ring. The final product is then converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced derivatives of the original compound.

Scientific Research Applications

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent in drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclohexyl-3-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride
  • 5-(3,4-Difluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride
  • 3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride

Uniqueness

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride is unique due to its specific structural features and potential biological activities. Its combination of a piperidine ring and an oxadiazole moiety provides distinct chemical properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

5-piperidin-4-yl-3H-1,3,4-oxadiazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c11-7-10-9-6(12-7)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYYNNHQVKXBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NNC(=O)O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648057
Record name 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046079-35-9
Record name 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(piperidin-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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